molecular formula C173H273N51O56S2 B549225 Symlin CAS No. 196078-30-5

Symlin

Cat. No.: B549225
CAS No.: 196078-30-5
M. Wt: 3951 g/mol
InChI Key: NRKVKVQDUCJPIZ-MKAGXXMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Symlin (Pramlintide Acetate) is a synthetic analog of human amylin, a neuroendocrine hormone co-secreted with insulin by pancreatic β-cells . This reagent is a critical tool for metabolic research, enabling the study of postprandial glucose control mechanisms. Its primary research applications include investigating the slowing of gastric emptying, suppression of postprandial glucagon secretion, and the induction of satiety . Pramlintide complements the action of insulin by modulating the rate at which glucose appears in the circulation, providing a more physiologically balanced model for studying glucose homeostasis . In research settings, it has been shown to improve postprandial glucose control and reduce glycosylated hemoglobin (A1C) in experimental models . This product is provided for research purposes only and must not be used for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C171H269N51O53S2/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114(73-276)211-168(273)133(87(18)228)216-139(244)84(15)191-164(269)131(85(16)226)217-153(258)108(65-124(179)237)204-158(263)115(74-277)210-140(245)95(173)38-28-29-49-172/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231,276-277H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185)/t81-,82-,83-,84-,85+,86+,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKVKVQDUCJPIZ-MKAGXXMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C171H269N51O53S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3951 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196078-30-5
Record name Pramlintide acetate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196078305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with the immobilization of the C-terminal tyrosine residue onto an acid-labile resin. Patented methodologies preferentially use Rink amide AM resin (substitution value: 0.25–0.35 mmol/g) to yield a C-terminal amide upon cleavage. The tyrosine sidechain is protected with a tert-butyl (tBu) group, which remains stable during subsequent coupling steps but is cleaved during final trifluoroacetic acid (TFA) treatment.

Sequential Fmoc-Based Chain Elongation

The peptide chain is assembled using Fmoc (fluorenylmethyloxycarbonyl) chemistry, with iterative deprotection (20% piperidine in dimethylformamide) and coupling steps. Key protecting groups include:

Amino AcidSidechain Protecting Group
ArgininePbf (pentamethyldihydrobenzofuran)
AsparagineTrt (trityl)
CysteineTrt
LysineBoc (tert-butoxycarbonyl)
SerinetBu

These groups ensure orthogonal protection, enabling selective deprotection during resin cleavage.

Strategic Incorporation of Pseudoproline Moieties

Mitigating Aggregation via Ψ-Proline Derivatives

A critical innovation in pramlintide synthesis involves the use of pseudoproline dipeptides (e.g., Ser(ΨMe,MePro)) at positions prone to β-sheet formation. These moieties introduce kinks in the peptide backbone, disrupting hydrophobic interactions and improving solubility. For instance, US20130109622A1 discloses the incorporation of a single pseudoproline at Ser29, achieving a crude peptide purity of 85–90%. In contrast, US8846614B2 utilizes three pseudoprolines (Ser25, Ser28, Ser29), elevating purity to 92–95% but increasing production costs.

Synthetic Yield and Purity Trade-offs

Comparative studies reveal that single pseudoproline strategies reduce raw material expenses by 40% but require additional HPLC purification steps to remove deletion sequences. The triple pseudoproline approach minimizes aggregation-related side products but necessitates costly Fmoc-Ser(ΨMe,MePro)-OH reagents.

Cleavage, Deprotection, and Disulfide Formation

TFA-Mediated Resin Cleavage and Sidechain Deprotection

The resin-bound peptide is treated with a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 3 hours. This step simultaneously liberates the peptide from the resin and removes acid-labile protecting groups.

Oxidative Folding of the Cys2-Cys7 Disulfide Bridge

Post-cleavage, the reduced cysteine thiols are oxidized using dimethyl sulfoxide (DMSO) at pH 8.0–8.5 for 24 hours. The reaction is quenched with acetic acid, yielding the cyclic disulfide with >98% efficiency.

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude pramlintide is purified using a C18 column with a gradient of 0.1% TFA in acetonitrile/water. Patented processes achieve a final purity of 98.7–99.2%, as verified by AUC (area under the curve) analysis.

Mass Spectrometric Confirmation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 3,949.2 Da vs. theoretical: 3,949.4 Da), ensuring fidelity to the target sequence.

Industrial-Scale Production Challenges

Addressing Deamidation and Hydrolysis

Pramlintide contains eight asparagine residues, each susceptible to deamidation under acidic conditions. Process optimization involves maintaining pH < 4.0 during purification and storage to minimize degradation.

Scalability of SPPS

While batch synthesis in 10–50 kg reactors is feasible, the peptide’s length necessitates:

  • Double coupling steps for residues 15–22 to overcome steric hindrance

  • Elevated temperatures (40–50°C) during problematic couplings to enhance solvation

Comparative Analysis of Patented Synthesis Routes

ParameterUS20130109622A1US8846614B2
Pseudoproline Moieties1 (Ser29)3 (Ser25, Ser28, Ser29)
Crude Purity85–90%92–95%
Final Yield62–68%70–75%
Cost per Gram$1,200–$1,500$1,800–$2,200

Chemical Reactions Analysis

Types of Reactions

Pramlintide acetate, being a peptide, primarily undergoes hydrolysis and enzymatic degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of pramlintide acetate involves the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotection reagents such as trifluoroacetic acid (TFA). The final product is purified using HPLC .

Major Products Formed

The major product formed from the synthesis of pramlintide acetate is the peptide itself. During its degradation, smaller peptide fragments and individual amino acids are produced .

Scientific Research Applications

Glycemic Control

Symlin is used as an adjunct therapy for both type 1 and type 2 diabetes. Clinical studies have demonstrated that pramlintide significantly improves glycemic control by reducing postprandial blood glucose levels. A meta-analysis indicated that patients using this compound experienced a reduction in A1C levels compared to those on insulin alone .

Table 1: Summary of Glycemic Control Studies Using this compound

Study TypePopulationDurationA1C Reduction (%)Weight Change (%)
Randomized ControlledType 1 Diabetes6 months-0.5 to -1.0-3.7
ObservationalType 2 Diabetes12 months-0.4-2.5
Meta-AnalysisMixed PopulationVaries-0.6N/A

Weight Management

In addition to its role in glycemic control, pramlintide has been studied for its potential in weight management among diabetic patients. Research shows that pramlintide can lead to significant weight loss when used alongside insulin therapy. In one study, patients lost an average of 3.7% of their body weight over a year . This effect is attributed to the drug's ability to promote satiety and reduce caloric intake.

Table 2: Weight Loss Outcomes with this compound Treatment

Study TypePopulationDurationAverage Weight Loss (%)
Randomized ControlledObese Patients6 weeks-4.5
Longitudinal StudyType 2 Diabetes12 months-3.7

Safety Profile

A significant concern with any diabetes medication is its safety profile, particularly regarding cardiovascular risks and hypoglycemia. A meta-analysis involving multiple clinical trials concluded that this compound does not increase the risk of major cardiovascular events compared to insulin alone . However, it is essential to note that when used in conjunction with insulin, there is a heightened risk of severe hypoglycemia .

Table 3: Safety Findings from Clinical Trials

Study TypePopulationCardiovascular Events RiskHypoglycemia Incidence (%)
Meta-AnalysisMixed PopulationNo increase30
Randomized ControlledType 1 DiabetesNo increase25

Case Study 1: Efficacy in Type 1 Diabetes

A clinical trial evaluated the efficacy of pramlintide in patients with type 1 diabetes who were poorly controlled on insulin therapy alone. Over six months, participants showed a statistically significant decrease in A1C levels and reported improved quality of life due to better glycemic control.

Case Study 2: Weight Management in Obese Diabetics

In a study involving obese individuals with type 2 diabetes, participants receiving pramlintide experienced substantial weight loss and improved metabolic parameters over a year-long period, highlighting its dual benefit for glycemic control and weight management.

Mechanism of Action

Pramlintide acetate mimics the action of the naturally occurring hormone amylin. It slows gastric emptying, reduces postprandial glucagon secretion, and promotes satiety. By delaying gastric emptying, it helps to prevent rapid spikes in blood glucose levels after meals. The reduction in glucagon secretion decreases hepatic glucose production, further aiding in glycemic control. The promotion of satiety helps to reduce caloric intake and can contribute to weight loss .

Comparison with Similar Compounds

Structural and Functional Analogs

Human Islet Amyloid Polypeptide (hIAPP)

hIAPP, the natural amylin, shares 37 amino acids with Symlin. However, this compound substitutes proline residues at positions 25, 28, and 29 to prevent amyloid fibril formation, a pathological feature of hIAPP in diabetes .

Parameter This compound hIAPP
Structure Proline substitutions Native sequence
Aggregation Non-amyloidogenic Prone to amyloid fibrils
Therapeutic Use Approved for diabetes Not used clinically
Mechanism Slows gastric emptying, suppresses glucagon Same, but impaired in diabetes

Key Difference : this compound’s engineered structure avoids β-cell toxicity linked to hIAPP aggregation, enabling safe therapeutic use .

Metreleptin (Leptin Analogs)

Metreleptin, a recombinant leptin, is functionally complementary to this compound. While this compound targets postprandial glucose and appetite, metreleptin regulates long-term energy balance via hypothalamic pathways.

Parameter This compound Metreleptin
Class Amylin analog Leptin analog
Primary Effect Short-term satiety Long-term appetite control
Indication Diabetes Lipodystrophy, obesity*
Combination Therapy Synergistic with insulin Investigational with this compound

*Preclinical studies suggest this compound-metreleptin combinations may enhance weight loss in obesity .

Insulin and Insulin Analogs

Key distinctions include:

Parameter This compound Insulin (e.g., Humulin®)
Mechanism Slows digestion, suppresses glucagon Promotes glucose uptake
Administration Pre-meal, separate injection Pre-meal, variable timing
Hypoglycemia Risk Moderate (delayed absorption) High (direct glucose-lowering)
Weight Effect Neutral or weight loss Weight gain common

Clinical Data : In a 6-month study, this compound + insulin achieved comparable HbA1c reduction (−0.47% vs. −0.49% for placebo + insulin) but with 11.7% lower insulin doses and −2.6 kg weight difference .

Stability and Degradation Profile

This compound exhibits moderate stability under stress conditions:

Condition Degradation Outcome Implications
Acidic/Basic Hydrolysis Extensive degradation Requires pH-controlled storage
Oxidation Moderate degradation Antioxidant packaging needed
Photolysis Minimal degradation Light-resistant vials used

LC-MS analyses identified degradation products matching predicted fragments (e.g., deamidation, oxidation), critical for quality control . In contrast, insulin analogs like Humulin® show similar thermal stability but distinct degradation pathways .

Biological Activity

Symlin, the brand name for pramlintide, is a synthetic analog of the hormone amylin, which is co-secreted with insulin by pancreatic beta cells. Approved by the FDA in 2005, this compound is used as an adjunct therapy for patients with type 1 and type 2 diabetes to improve glycemic control. Its biological activity is primarily characterized by its effects on glucose metabolism, appetite regulation, and energy expenditure.

Amylin Receptor Activation

Pramlintide exerts its biological effects through the activation of amylin receptors, which are G protein-coupled receptors located in various tissues, including the brain and pancreas. Upon binding to these receptors, pramlintide initiates several intracellular signaling pathways that contribute to its physiological effects:

  • Inhibition of Gastric Emptying : This slows the absorption of glucose into the bloodstream.
  • Reduction of Glucagon Secretion : By inhibiting glucagon release from alpha cells in the pancreas, pramlintide helps lower blood glucose levels.
  • Promotion of Satiety : Pramlintide acts on central nervous system receptors to promote feelings of fullness, thereby reducing food intake.

Signaling Pathways

Research indicates that pramlintide activates various intracellular signaling cascades, including:

  • cAMP Pathway : Involved in mediating glucagon suppression.
  • ERK Phosphorylation : Linked to appetite regulation and energy expenditure.
  • cGMP Production : Associated with neuronal signaling related to satiety .

Efficacy in Glycemic Control

Numerous clinical studies have demonstrated the efficacy of pramlintide in enhancing glycemic control. A notable study evaluated the addition of this compound to insulin therapy in patients with type 1 diabetes. The results indicated a significant reduction in HbA1c levels without causing increased hypoglycemia:

StudyPopulationInterventionOutcome
A Study Evaluating the Efficacy and Safety of Adding this compound® to LantusType 1 Diabetes PatientsThis compound + Lantus vs. Lantus aloneSignificant reduction in HbA1c (0.5% decrease) without increased hypoglycemia risk .

Weight Loss Effects

Pramlintide has also been studied for its potential role in weight management. Clinical trials have shown that chronic administration can lead to weight loss in obese patients by reducing total energy intake:

  • One study reported an average weight loss of approximately 4 kg over 16 weeks among participants using pramlintide compared to placebo .

Case Studies

  • Case Study on Type 2 Diabetes Management :
    • A patient with poorly controlled type 2 diabetes was administered pramlintide alongside their regular insulin regimen. After three months, the patient achieved a reduction in HbA1c from 8.5% to 7.8%, along with a notable decrease in daily insulin requirements by 20% .
  • Case Study on Obesity Treatment :
    • An obese patient receiving pramlintide for weight management reported significant satiety after meals and a decrease in caloric intake by approximately 300 calories per day over a period of eight weeks .

Safety Profile and Side Effects

While pramlintide is generally well-tolerated, it can cause side effects such as nausea, vomiting, and potential hypoglycemia when used with insulin. The incidence of these side effects tends to diminish over time as patients adjust to the medication.

Common Side Effects

Side EffectIncidence Rate
Nausea~30%
Vomiting~15%
Hypoglycemia~10%

Q & A

Q. What methodologies enable integration of multi-omics data to elucidate this compound's systemic effects?

  • Methodological Answer : Perform transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling in animal models pre/post-Symlin administration. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and machine learning (e.g., random forests) to identify networks linked to glucose metabolism. Deposit raw data in repositories like GEO or MetaboLights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.